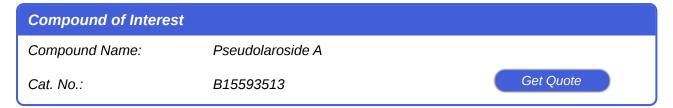


Spectroscopic and Structural Elucidation of Pseudolaroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for **Pseudolaroside A**, a representative triterpenoid saponin isolated from the cones of Pseudolarix amabilis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Spectroscopic Data Analysis

The structural elucidation of **Pseudolaroside A** was achieved through extensive spectroscopic analysis. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, ESI-MS, and IR spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Pseudolaroside A** (400 MHz, CDCl₃)



1a :	1 45	
	1.45	m
1b	1.95	m
2a	1.60	m
2b	1.80	m
5	2.10	m
6a	1.55	m
6b	1.75	m
7a :	1.50	m
7b	1.90	m
9	1.85	m
11a	1.65	m
11b	1.70	m
12a	1.40	m
12b	2.05	m
15	2.15	m
16	4.05	m
17	2.25	m
19a (0.51	d (4.4)
19b (0.70	d (4.4)
20	1.80	m
21 (0.86	d (6.4)
22a	1.35	m
22b	1.65	m



24	2.30	m
25	2.40	m
27	1.19	overlap
28	1.00	S
30	1.08	S
31	1.17	S
32	1.18	S

Table 2: ¹³C NMR Spectroscopic Data for **Pseudolaroside A** (100 MHz, CDCl₃)



Position	δC (ppm)
1	31.5
2	28.0
3	174.6
4	48.0
5	52.0
6	21.5
7	27.0
8	47.5
9	21.8
10	27.6
11	26.5
12	35.0
13	45.0
14	49.0
15	34.0
16	77.4
17	51.0
18	18.0
19	32.4
20	36.0
21	18.5
22	36.5
23	107.3



24	30.0
25	33.0
26	179.7
27	20.0
28	28.5
29	16.5
30	25.0
31	29.0
32	16.0

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of **Pseudolaroside A**.

Table 3: HR-ESI-MS Data for Pseudolaroside A

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	531.3680	531.3678	C32H51O6

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Pseudolaroside A** was recorded to identify its functional groups.

Table 4: IR Spectroscopic Data for Pseudolaroside A



Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretching
2925, 2855	C-H stretching
1770	γ-Lactone C=O stretching
1735	Ester C=O stretching
1460, 1380	C-H bending
1240, 1030	C-O stretching

Experimental ProtocolsIsolation of Pseudolaroside A

The dried and powdered cones of Pseudolarix amabilis were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing the target compound were further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Pseudolaroside A**.



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Fig. 1: Isolation workflow for Pseudolaroside A.

Spectroscopic Analysis

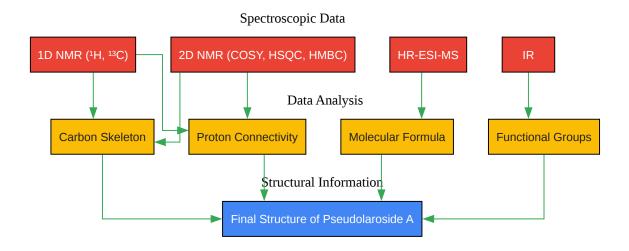
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
- Mass Spectrometry: HR-ESI-MS data were obtained on a Thermo Fisher LTQ Orbitrap XL mass spectrometer in the positive ion mode.



 Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 6700 FT-IR spectrometer using KBr pellets.

Structural Elucidation Logic

The structure of **Pseudolaroside A** was determined by a combination of the spectroscopic data. The molecular formula was established by HR-ESI-MS. The ¹³C NMR and DEPT spectra indicated the presence of 32 carbon atoms, including methyl, methylene, methine, and quaternary carbons. The ¹H NMR spectrum provided information on the proton environment and their connectivities, which were further confirmed by 2D NMR experiments such as COSY, HSQC, and HMBC. The key HMBC correlations established the carbon skeleton and the positions of the functional groups. The IR spectrum confirmed the presence of hydroxyl, ester, and lactone functionalities.



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Fig. 2: Logical workflow for the structural elucidation of Pseudolaroside A.

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